![molecular formula C19H24N2O3S2 B2567092 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941878-40-6](/img/structure/B2567092.png)

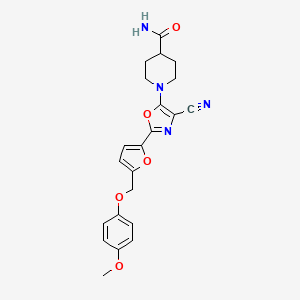

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide, also known as TAT, is a compound that has been synthesized and researched for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Disposition and Metabolism of SB-649868

A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans revealed its pharmacokinetic properties, including its principal routes of metabolism and the identification of its major metabolites. The study provides insight into how structurally similar compounds are metabolized and eliminated in the human body, which could be relevant for understanding the pharmacokinetics of "N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide" (Renzulli et al., 2011).

Pharmacokinetic and Pharmacodynamic Effects of YM087

The pharmacokinetic and pharmacodynamic properties of YM087, a combined V1/V2 vasopressin receptor antagonist, were characterized in healthy subjects, indicating its effectiveness and providing a model for studying similar compounds in terms of receptor antagonism and therapeutic potential (Burnier et al., 1999).

Clinical Trial Substantiates the Predictive Value of MGMT Promoter Methylation in Glioblastoma Patients

Research demonstrating that the methylation status of the MGMT promoter in glioblastoma patients can predict the effectiveness of treatment with temozolomide highlights the importance of genetic and epigenetic factors in determining the response to specific drugs. This study emphasizes the role of molecular diagnostics in tailoring therapies, which could be applicable to the use of "this compound" in targeted treatments (Hegi et al., 2004).

MGMT Immunoexpression Predicts Responsiveness of Pituitary Tumors to Temozolomide Therapy

A study on the responsiveness of pituitary tumors to temozolomide therapy, based on the immunoexpression of MGMT, highlights the potential for personalized medicine approaches in treating cancers. Understanding the molecular characteristics that predict responsiveness to therapy can guide the use of novel compounds like "this compound" in oncology (Kovacs et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer, including lung, gastric, and renal cell carcinomas .

Mode of Action

This compound: interacts with its target, the c-Met receptor, by inhibiting its tyrosine kinase activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .

Biochemical Pathways

The inhibition of the c-Met receptor by This compound affects multiple biochemical pathways. These include pathways involved in cell growth, survival, and migration . The downstream effects of this inhibition can lead to the suppression of tumor growth and metastasis .

Pharmacokinetics

The pharmacokinetic properties of This compound In silico studies suggest that some derivatives of this compound have drug-like characteristics, indicating potential for good bioavailability .

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects result from the compound’s interaction with the c-Met receptor and the subsequent disruption of downstream signaling pathways .

Propiedades

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-13-5-8-15(9-6-13)26(23,24)11-3-4-18(22)21-19-20-16-10-7-14(2)12-17(16)25-19/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQQCRKWHSEXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2567010.png)

![2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2567011.png)

![(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2567012.png)

![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2567015.png)

![4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2567016.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2567020.png)

![2-methyl-1-{2-[5-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B2567021.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2567024.png)

![Ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2567025.png)

![2-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2567027.png)